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molecular formula C9H9BrF3NO B8701300 1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene

1-(2-Aminoethoxy)-4-bromo-2-(trifluoromethyl)benzene

Cat. No. B8701300
M. Wt: 284.07 g/mol
InChI Key: DGCCXSVJMXZBNN-UHFFFAOYSA-N
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Patent
US09115126B2

Procedure details

1-(2-Azidoethoxy)-4-bromo-2-(trifluoromethyl)benzene (7.32 mmol, 2.271 g) and triphenylphosphine (10.99 mmol, 2.88 g) were combined and stirred for 1 hour in THF (5 ml). The reaction mixture was concentrated in vacuo. The residue was taken up in EtOAc/water, the layers separated and the organic dried over sodium sulfate and concentrated in vacuo. The resulting residue was passed down an SCX column to afford 2-(4-bromo-2-(trifluoromethyl)phenoxy)ethanamine. (1.30 g)
Name
1-(2-Azidoethoxy)-4-bromo-2-(trifluoromethyl)benzene
Quantity
2.271 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=1[C:14]([F:17])([F:16])[F:15])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][CH2:4][NH2:1])=[C:8]([C:14]([F:15])([F:16])[F:17])[CH:9]=1

Inputs

Step One
Name
1-(2-Azidoethoxy)-4-bromo-2-(trifluoromethyl)benzene
Quantity
2.271 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOC1=C(C=C(C=C1)Br)C(F)(F)F
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(OCCN)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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